4-(bromomethyl)-2-methoxy-1-nitrobenzene chemical properties
4-(bromomethyl)-2-methoxy-1-nitrobenzene chemical properties
An In-Depth Technical Guide to 4-(Bromomethyl)-2-methoxy-1-nitrobenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(bromomethyl)-2-methoxy-1-nitrobenzene, a key organic synthesis intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a robust synthesis protocol, its characteristic reactivity, and essential safety and handling procedures. As a functionalized benzylic halide, its utility is primarily derived from the reactive bromomethyl group, which is strategically influenced by the electronic effects of the methoxy and nitro substituents on the aromatic ring. This guide synthesizes technical data with practical insights to facilitate its effective and safe use in laboratory and development settings.
Nomenclature and Chemical Structure
4-(Bromomethyl)-2-methoxy-1-nitrobenzene is an aromatic compound distinguished by three key functional groups: a nitro group, a methoxy group, and a bromomethyl group. These groups dictate its reactivity and make it a valuable building block.
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IUPAC Name: 4-(Bromomethyl)-2-methoxy-1-nitrobenzene
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Synonyms: 3-Methoxy-4-nitrobenzyl bromide[1]
Caption: Chemical Structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₃ | [1][3][4] |
| Molecular Weight | 246.06 g/mol | [1][3][4] |
| Appearance | Typically a powder or solid | [5][6] |
| Storage Temperature | 2-8°C, in a cool, dry place | [3][5] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in various organic solvents |
Synthesis via Radical Bromination
The most common and efficient synthesis of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is through the free-radical bromination of its precursor, 4-methyl-2-methoxy-1-nitrobenzene. This method leverages the stability of the benzylic radical intermediate.
Causality Behind Experimental Choices
The choice of N-Bromosuccinimide (NBS) as the bromine source is crucial; it maintains a low concentration of bromine radicals, which selectively favors benzylic bromination over electrophilic aromatic addition. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the chain reaction upon heating, as it decomposes to form radicals that abstract a hydrogen from the benzylic methyl group. Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) are used to prevent side reactions and facilitate the radical mechanism.
Caption: Reaction scheme for the synthesis of the title compound.
Experimental Protocol
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Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-methoxy-1-nitrobenzene (1.0 eq). Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄).
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Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the mixture.[7]
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Initiation: Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen).
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Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[7]
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Workup: Cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
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Purification: Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]
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Final Product: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(bromomethyl)-2-methoxy-1-nitrobenzene.
Reactivity and Synthetic Applications
The synthetic utility of 4-(bromomethyl)-2-methoxy-1-nitrobenzene stems from its identity as a reactive benzylic bromide, making it an excellent alkylating agent.[3]
Core Reactivity: Nucleophilic Substitution
The C-Br bond in the bromomethyl group is the primary site of reactivity. The benzylic carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles in S_N2 reactions. This allows for the facile introduction of the 3-methoxy-4-nitrobenzyl moiety into larger molecules.[3][8] The electron-withdrawing nitro group further activates the benzylic position towards nucleophilic attack by stabilizing the transition state.
Common nucleophiles include:
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Alcohols and phenols (to form ethers)
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Amines (to form substituted benzylamines)
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Thiols (to form thioethers)
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Carboxylates (to form esters)
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Cyanide (to form nitriles)
Caption: General nucleophilic substitution pathway.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][9] Its ability to act as a scaffold allows for the construction of complex molecules with desired biological activities. For instance, related structures are used to synthesize diaryl sulfides, which are investigated as potent serotonin reuptake inhibitors for treating depression and anxiety.[8] The nitro group can also be subsequently reduced to an amine, providing another point for chemical modification.
Safety and Handling
Proper handling of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is essential due to its potential hazards. The following information is a synthesis of data for closely related bromonitrobenzene compounds.
Hazard Identification
This compound and its analogs are classified with the following hazards:
| Hazard Statement | GHS Code | Source(s) |
| Causes skin irritation | H315 | [10][11] |
| Causes serious eye irritation | H319 | [10][11] |
| May cause respiratory irritation | H335 | [10][11] |
| Harmful if swallowed, in contact with skin, or if inhaled | H302 + H312 + H332 | [5][12] |
Recommended Safety Precautions
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Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[5][13] Eyewash stations and safety showers should be readily accessible.
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[10]
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Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10][14]
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Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
First Aid Measures
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If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][10]
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If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][10]
Storage and Handling
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Storage: Store in a cool (2-8°C), dry, and well-ventilated place.[3][5] Keep the container tightly closed and locked up.[13]
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Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14]
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4-(bromomethyl)-2-methoxy-1-nitrobenzene | CAS#:23145-65-5 . Chemsrc. [Link]
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4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 . Matrix Fine Chemicals. [Link]
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Safety Data Sheet for 1-Bromo-4-nitrobenzene . Thermo Fisher Scientific. [Link]
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4-bromomethyl-2-methoxy-1-nitro-benzene molecular information . Cas Number Lookup. [Link]
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4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 . PubChem, National Center for Biotechnology Information. [Link]
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Chemistry Stack Exchange. [Link]
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1-Dibromomethyl-4-methoxy-2-nitrobenzene . ResearchGate. [Link]
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2-(bromomethyl)-1-methoxy-4-nitrobenzene . PubChemLite. [Link]
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Benzene, 4-methoxy-2-methyl-1-nitro- . NIST WebBook. [Link]
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2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 . PubChem, National Center for Biotechnology Information. [Link]
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